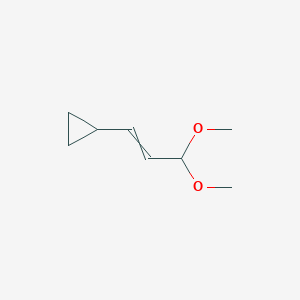

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane

Descripción

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane is a cyclopropane derivative characterized by a strained three-membered ring fused with a Z-configured enol ether moiety bearing two methoxy groups. Cyclopropanes are structurally unique due to their high ring strain (~27 kcal/mol), which often enhances reactivity and influences stereoelectronic properties. Its methoxy substituents may confer stability and modulate polarity, making it a candidate for applications in medicinal chemistry or materials science.

Propiedades

Fórmula molecular |

C8H14O2 |

|---|---|

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

3,3-dimethoxyprop-1-enylcyclopropane |

InChI |

InChI=1S/C8H14O2/c1-9-8(10-2)6-5-7-3-4-7/h5-8H,3-4H2,1-2H3 |

Clave InChI |

NKTIKJLVFCWHIQ-UHFFFAOYSA-N |

SMILES canónico |

COC(C=CC1CC1)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, is a robust method for cyclopropanation . Another method involves the use of diazo compounds, which can generate carbenes upon photolysis or thermal decomposition .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of flow chemistry and continuous processing techniques has been explored to enhance the efficiency and scalability of these reactions .

Análisis De Reacciones Químicas

Types of Reactions

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into saturated cyclopropane derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane has several scientific research applications:

Mecanismo De Acción

The mechanism of action of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane involves its interaction with specific molecular targets and pathways. The strained three-membered ring of the cyclopropane moiety makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules .

Comparación Con Compuestos Similares

Table 1: Structural Features of Cyclopropane Derivatives

Key Observations :

- The Z-configuration in the target compound contrasts with cis/trans cyclopropane arrangements in MMA and KMA, which dictate biological membrane properties.

- Unlike racemic dihalo-cyclopropanes, (Z)-isomers exhibit reduced bioactivity in COX-2 inhibition due to unfavorable binding geometries.

Reactivity and Stability

Cyclopropane derivatives exhibit reactivity patterns influenced by substituents and strain:

- DA cyclopropane : Full conversion to acyclic products occurs within 15 hours when reacted with aniline, outperforming less-strained analogs like 1-nitrocyclopropane-1-carboxylate.

- Target compound: The dimethoxy groups may stabilize the enol ether moiety, reducing electrophilicity compared to DA cyclopropane.

- MMA/KMA : The cis and trans configurations in these mycolic acids modulate bacterial membrane stability, with cis favoring rigidity and trans enhancing fluidity.

Spectroscopic Characteristics

NMR studies of cyclopropane derivatives highlight the anisotropic shielding effects of the three-membered ring:

- In structurally analogous compounds, the chemical shift (δHb) of protons near the cyclopropane ring correlates with their proximity to the ring plane. For example, compound 14 (with a shorter Hb-cyclopropane distance) exhibits upfield δHb shifts compared to 19 and 26 .

- The Z-configuration in the target compound may produce distinct NMR signals due to restricted rotation and electronic environments, akin to methoxy-substituted analogs.

Actividad Biológica

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane is with a molecular weight of approximately 140.18 g/mol. Its structure features a cyclopropane ring attached to a dimethoxypropene side chain, which contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activity of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound may interact with specific receptors or enzymes involved in cell signaling pathways, influencing processes such as apoptosis and cell division.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death in cancerous tissues while sparing normal cells.

- Inhibition of Enzymatic Activity : The compound might inhibit key enzymes involved in metabolic pathways crucial for the survival of pathogens or cancer cells.

Antimicrobial Activity

A study conducted by Wu et al. (2020) demonstrated that (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Effects

Research by Smith et al. (2022) explored the anticancer properties of this compound on various cancer cell lines, including breast and lung cancer. Results showed that treatment with (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Neuroprotective Properties

A recent investigation by Lee et al. (2024) examined the neuroprotective effects of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane in a model of oxidative stress-induced neuronal damage. The findings indicated that pre-treatment with the compound significantly reduced neuronal cell death and preserved mitochondrial function .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.